Depramine

Overview

Description

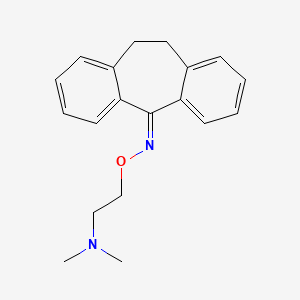

Depramine, also known as balipramine and 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) that was never marketed . It has the IUPAC name 3-(5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine .

Molecular Structure Analysis

Depramine has a molecular formula of C19H22N2 . The molecular weight is 278.4 g/mol . The IUPAC name is 3-benzobbenzazepin-11-yl-N,N-dimethylpropan-1-amine .Scientific Research Applications

Medicine

Depramine: , also known as Desipramine , is primarily used in the medical field as a tricyclic antidepressant (TCA). It is effective in treating depression and is also utilized for the management of symptoms associated with attention-deficit hyperactivity disorder (ADHD) . Additionally, it has been used off-label for conditions like neuropathic pain and as an adjunct in the treatment of cocaine dependence .

Agriculture

In agriculture, chemical compounds like Depramine may be involved in the development of pesticides or fertilizers. However, the specific use of Depramine in this sector is not well-documented. Generally, the impact of agricultural chemical inputs on the environment and food safety is a significant area of research .

Industrial Applications

Depramine’s industrial applications could potentially include its use as a surfactant in water treatment processes, where it may help in filtration, distillation, adsorption, flocculation, and biocide treatments . Its role in the industrial sector is likely to be supportive, contributing to the efficiency of various processes.

Environmental Applications

While there is no direct mention of Depramine’s environmental applications, research in environmental science often involves the synthesis and application of nanoparticles for remediation and pollution control . Compounds like Depramine could be investigated for their potential roles in such applications.

Biotechnology

In biotechnology, Depramine could be explored for its solvent properties in the formation of natural deep eutectic solvents (NADESs), which are used in various biotechnological applications due to their biocompatibility and environmental friendliness .

Material Science

The role of Depramine in material science could be linked to the broader field of materials informatics, where data-driven analytics are applied to materials data. Deep learning, a subset of machine learning, is increasingly used to analyze unstructured data, which could include data related to compounds like Depramine .

Analytical Chemistry

In analytical chemistry, Depramine may be used as a reference standard in various assays to determine the strength, quality, purity, and identity of substances . Its role is crucial in ensuring the accuracy and reliability of analytical results.

Safety and Hazards

Mechanism of Action

Target of Action

Depramine, also known as Desipramine, is a tricyclic antidepressant (TCA) that primarily targets the norepinephrine transporter . It selectively blocks the reuptake of norepinephrine (noradrenaline) from the neuronal synapse . It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine TCAs such as imipramine . Additionally, Depramine inhibits acetylcholinesterase, Mg2±ATPase, and Na+/K+ ATPase activity .

Mode of Action

Depramine interacts with its targets by inhibiting the reuptake of norepinephrine at the noradrenergic nerve endings in the central nervous system . This inhibition increases the synaptic concentration of norepinephrine, leading to enhanced neurotransmission . Depramine also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by Depramine is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, Depramine increases their concentration in the synaptic cleft, enhancing neurotransmission . This leads to an overall increase in serotonergic neurotransmission, which is thought to contribute to the antidepressant effects of TCAs .

Pharmacokinetics

Depramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . The 2-hydroxylation metabolic pathway of Depramine is under genetic control . The systemic availability for Depramine is increased in individuals with poor metabolism . The intrinsic clearance of Depramine is reduced 4-fold in individuals with poor metabolism .

Result of Action

The molecular and cellular effects of Depramine’s action primarily involve the enhancement of norepinephrine and serotonin neurotransmission . This leads to a positive effect on mood in depressed individuals . Depramine also exerts less anticholinergic and sedative side effects compared to tertiary amine TCAs, such as amitriptyline and clomipramine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Depramine. Stressful life experiences, especially those occurring early in life, can impact brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes . Peripheral and central dopamine systems are sensitive to environmental stress, such as a high-fat diet, suggesting a basis of covariance of peripheral and central actions of dopaminergic agents .

properties

IUPAC Name |

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-13H,7,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBYHZACPPSJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58262-51-4 (hydrochloride), 72629-48-2 (fumarate[1:1]) | |

| Record name | Depramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90184388 | |

| Record name | Depramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Depramine | |

CAS RN |

303-54-8 | |

| Record name | Depramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Depramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C3T28736 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide](/img/structure/B1212435.png)

![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)